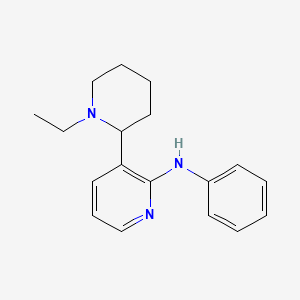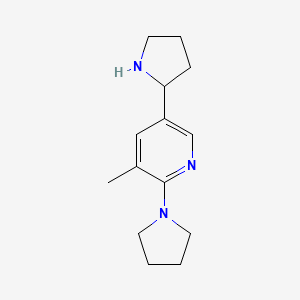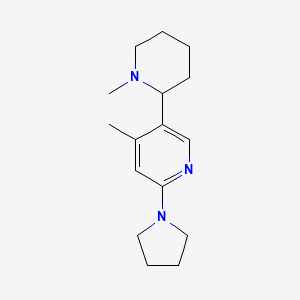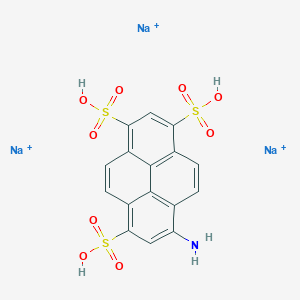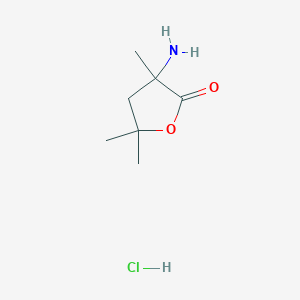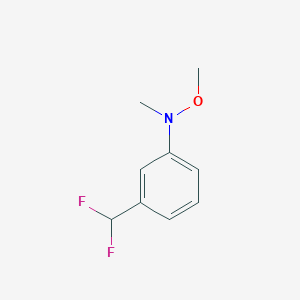
3-(difluoromethyl)-N-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine: is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the reaction of 3-(difluoromethyl)aniline with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. Its interactions with biological molecules can provide insights into its potential use as a therapeutic agent or a biochemical probe .
Medicine: In medicine, research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: Industrially, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering .
Mechanism of Action
The mechanism by which N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- N-(3-(Trifluoromethyl)phenyl)-N,O-dimethylhydroxylamine
- N-(3-(Chloromethyl)phenyl)-N,O-dimethylhydroxylamine
- N-(3-(Bromomethyl)phenyl)-N,O-dimethylhydroxylamine
Comparison: Compared to these similar compounds, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine exhibits unique properties due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. These unique characteristics make it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(difluoromethyl)-N-methoxy-N-methylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-12(13-2)8-5-3-4-7(6-8)9(10)11/h3-6,9H,1-2H3 |
InChI Key |
PYENHEUPQZHZFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)

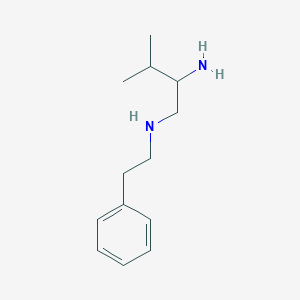
![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
